molecular formula C18H16F2N2OS B2744823 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea CAS No. 2034392-81-7

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea

Cat. No.: B2744823
CAS No.: 2034392-81-7
M. Wt: 346.4
InChI Key: HDISDWLHMXCJEB-UHFFFAOYSA-N
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Description

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety and a difluorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea typically involves the following steps:

    Formation of the Benzo[b]thiophene Intermediate: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Alkylation: The benzo[b]thiophene intermediate is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Urea Formation: The final step involves the reaction of the alkylated benzo[b]thiophene with 2,6-difluoroaniline in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[b]thiophen-3-yl)-3-(2,6-difluorophenyl)urea: Lacks the propan-2-yl group.

    1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-phenylurea: Lacks the difluoro substituents on the phenyl ring.

    1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,4-difluorophenyl)urea: Has different positions of the fluorine atoms on the phenyl ring.

Uniqueness

3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea is unique due to the specific combination of the benzo[b]thiophene moiety, the propan-2-yl group, and the 2,6-difluorophenyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-11(9-12-10-24-16-8-3-2-5-13(12)16)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDISDWLHMXCJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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